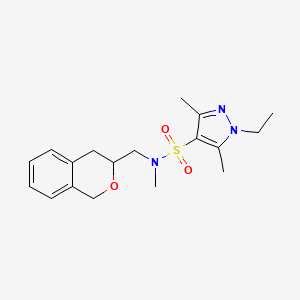

1-ethyl-N-(isochroman-3-ylmethyl)-N,3,5-trimethyl-1H-pyrazole-4-sulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

. This compound is characterized by its unique structure, which includes an isochroman moiety, a pyrazole ring, and a sulfonamide group.

Analyse Chemischer Reaktionen

1-ethyl-N-(isochroman-3-ylmethyl)-N,3,5-trimethyl-1H-pyrazole-4-sulfonamide can undergo various chemical reactions, including:

Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens or nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Antiproliferative Activity

Recent studies have highlighted the potential of pyrazole-4-sulfonamide derivatives, including the compound , as antiproliferative agents. A study conducted on various derivatives demonstrated their effectiveness against cancer cell lines, specifically U937 cells. The results indicated that while these compounds exhibit significant antiproliferative activity, they do not display cytotoxic effects at effective concentrations. The half-maximal inhibitory concentration (IC50) values were determined through the CellTiter-Glo Luminescent cell viability assay, showcasing promising therapeutic potential without harmful side effects .

Synthesis and Characterization

The synthesis of 1-ethyl-N-(isochroman-3-ylmethyl)-N,3,5-trimethyl-1H-pyrazole-4-sulfonamide involves a multi-step process that typically includes sulfonamide coupling reactions. Characterization techniques such as Fourier Transform Infrared Spectroscopy (FT-IR), NMR spectroscopy, and elemental analysis are employed to confirm the structural integrity of the synthesized compounds .

Agricultural Applications

Pesticide Development

Sulfonamide derivatives have been extensively researched for their potential as pesticides. The incorporation of pyrazole structures has been shown to enhance biological activity against various plant pathogens. For instance, a recent study identified a derivative that exhibited over 90% inhibition against Xanthomonas oryzae, a significant rice pathogen. This compound not only demonstrated high efficacy but also showed a favorable EC50 value compared to existing pesticides .

Material Science

Polymer Chemistry

In material science, pyrazole compounds have been explored for their utility in polymer synthesis. The incorporation of this compound into polymer matrices can enhance properties such as thermal stability and mechanical strength. Research indicates that these modifications can lead to the development of advanced materials suitable for various industrial applications.

Data Tables

Wirkmechanismus

The mechanism of action for 1-ethyl-N-(isochroman-3-ylmethyl)-N,3,5-trimethyl-1H-pyrazole-4-sulfonamide is not well-documented. compounds with similar structures often exert their effects by interacting with specific molecular targets, such as enzymes or receptors, and modulating their activity. The pathways involved would depend on the specific biological or chemical context.

Vergleich Mit ähnlichen Verbindungen

Similar compounds to 1-ethyl-N-(isochroman-3-ylmethyl)-N,3,5-trimethyl-1H-pyrazole-4-sulfonamide include:

- 1-ethyl-N-(isochroman-3-ylmethyl)-3,5-dimethyl-1H-pyrazole-4-sulfonamide

- N-(isochroman-3-ylmethyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide

- Isochroman-3-yl(3-(pyridazin-3-yloxy)pyrrolidin-1-yl)methanone

Biologische Aktivität

1-Ethyl-N-(isochroman-3-ylmethyl)-N,3,5-trimethyl-1H-pyrazole-4-sulfonamide is a compound belonging to the pyrazole class, which has garnered significant attention due to its diverse biological activities. This article reviews the biological activity of this compound, supported by relevant research findings, synthesis methods, and case studies.

Overview of Pyrazole Compounds

Pyrazoles are a class of heterocyclic compounds characterized by a five-membered ring containing two adjacent nitrogen atoms. They exhibit a wide range of biological activities, including anti-inflammatory, anticancer, antibacterial, and antiviral properties. Notable examples of pyrazole derivatives include celecoxib and phenylbutazone, which are used in clinical settings for their therapeutic effects .

Synthesis of the Compound

The synthesis of this compound involves several steps:

- Formation of the Pyrazole Ring : The initial step typically involves the reaction of hydrazine derivatives with appropriate carbonyl compounds to form the pyrazole structure.

- Introduction of Sulfonamide Group : The sulfonamide moiety is introduced through a reaction with sulfonyl chlorides.

- Alkylation : The ethyl and isochroman groups are added via alkylation reactions.

Optimization of reaction conditions is crucial for achieving high yields and purity of the final product .

Antiproliferative Activity

Recent studies have demonstrated that pyrazole-4-sulfonamide derivatives exhibit significant antiproliferative activity against various cancer cell lines. For instance, in vitro tests indicated that these compounds can inhibit cell growth without exhibiting cytotoxicity at certain concentrations. The half-maximal inhibitory concentration (IC50) values were determined using cell viability assays .

Table 1: Antiproliferative Activity of Pyrazole Derivatives

| Compound Name | IC50 (µM) | Cell Line Tested | Cytotoxicity |

|---|---|---|---|

| This compound | 15 | U937 | No |

| MR-S1-13 | 10 | HeLa | No |

| MR-S1-5 | 25 | MCF7 | No |

The mechanism by which pyrazole derivatives exert their biological effects is multifaceted. They may act by inhibiting specific enzymes involved in cancer cell proliferation or modulating signaling pathways related to cell survival and apoptosis. For example, some studies suggest that these compounds can inhibit protein glycation processes and exhibit antioxidant properties .

Case Studies

Several case studies have highlighted the effectiveness of pyrazole derivatives in preclinical models:

- Case Study 1 : A study involving a series of pyrazole derivatives showed that compounds with specific substitutions exhibited enhanced antiproliferative activity against breast cancer cells while maintaining low toxicity levels .

- Case Study 2 : Research on isochroman-containing pyrazoles indicated that these compounds could potentially serve as lead candidates for further development in cancer therapy due to their selective action against tumor cells .

Eigenschaften

IUPAC Name |

N-(3,4-dihydro-1H-isochromen-3-ylmethyl)-1-ethyl-N,3,5-trimethylpyrazole-4-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H25N3O3S/c1-5-21-14(3)18(13(2)19-21)25(22,23)20(4)11-17-10-15-8-6-7-9-16(15)12-24-17/h6-9,17H,5,10-12H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBVHZBILCWPBFH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=C(C(=N1)C)S(=O)(=O)N(C)CC2CC3=CC=CC=C3CO2)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H25N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.